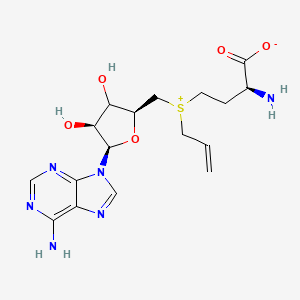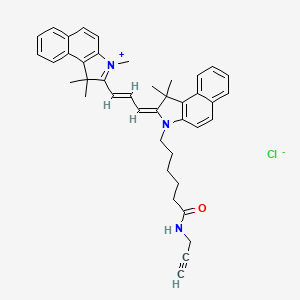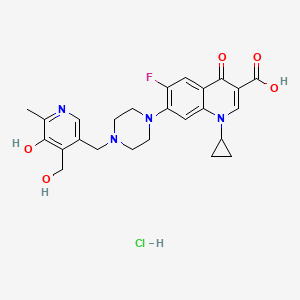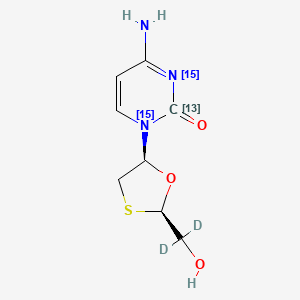
Lamivudine-13C,15N2,d2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lamivudine-13C,15N2,d2 is a labeled isotope of Lamivudine, a nucleoside reverse transcriptase inhibitor. This compound is used primarily in scientific research to study the pharmacokinetics and metabolic profiles of Lamivudine. It is labeled with carbon-13, nitrogen-15, and deuterium, which allows for precise tracking and analysis in various experimental settings .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Lamivudine-13C,15N2,d2 involves the incorporation of stable isotopes into the Lamivudine moleculeThe reaction conditions often involve the use of deuterated solvents and specific catalysts to ensure the incorporation of the isotopes .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the labeled compound. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are used to monitor the synthesis and confirm the incorporation of the isotopes .
Chemical Reactions Analysis
Types of Reactions: Lamivudine-13C,15N2,d2 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for studying the compound’s stability and reactivity under different conditions .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reagents like halogens. The reaction conditions vary depending on the desired outcome but often involve controlled temperatures and pH levels .
Major Products Formed: The major products formed from these reactions include various metabolites of Lamivudine, which are analyzed to understand the compound’s metabolic pathways and potential side effects .
Scientific Research Applications
Lamivudine-13C,15N2,d2 is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it serves as a reference standard for analytical methods such as nuclear magnetic resonance (NMR) and mass spectrometry. In biology and medicine, it is used to study the pharmacokinetics and pharmacodynamics of Lamivudine, providing insights into its absorption, distribution, metabolism, and excretion. In industry, it is used in the development of new drugs and therapeutic agents .
Mechanism of Action
Lamivudine-13C,15N2,d2 exerts its effects by inhibiting the reverse transcriptase enzyme of HIV and hepatitis B virus. The labeled compound is phosphorylated intracellularly to its active form, which is then incorporated into the viral DNA. This incorporation results in the termination of the DNA chain, thereby inhibiting viral replication. The molecular targets include the reverse transcriptase enzyme and the viral DNA polymerase .
Comparison with Similar Compounds
Lamivudine-13C,15N2,d2 is unique due to its stable isotope labeling, which allows for precise tracking in experimental settings. Similar compounds include other isotope-labeled nucleoside reverse transcriptase inhibitors such as Zidovudine-13C,d3 and Stavudine-15N,d2. These compounds also serve as valuable tools in pharmacokinetic and metabolic studies but differ in their specific labeling and molecular structures .
Properties
Molecular Formula |
C8H11N3O3S |
|---|---|
Molecular Weight |
234.25 g/mol |
IUPAC Name |
4-amino-1-[(2R,5S)-2-[dideuterio(hydroxy)methyl]-1,3-oxathiolan-5-yl](213C,1,3-15N2)pyrimidin-2-one |
InChI |
InChI=1S/C8H11N3O3S/c9-5-1-2-11(8(13)10-5)6-4-15-7(3-12)14-6/h1-2,6-7,12H,3-4H2,(H2,9,10,13)/t6-,7+/m0/s1/i3D2,8+1,10+1,11+1 |
InChI Key |
JTEGQNOMFQHVDC-YWYGFFCWSA-N |
Isomeric SMILES |
[2H]C([2H])([C@@H]1O[C@@H](CS1)[15N]2C=CC(=[15N][13C]2=O)N)O |
Canonical SMILES |
C1C(OC(S1)CO)N2C=CC(=NC2=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9-[(3S)-3-[4-[(2S)-2-[3-amino-5-(trifluoromethyl)phenyl]propyl]-7-methoxy-2-methylquinazolin-6-yl]oxypyrrolidin-1-yl]-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]-9-oxononanamide](/img/structure/B12375095.png)
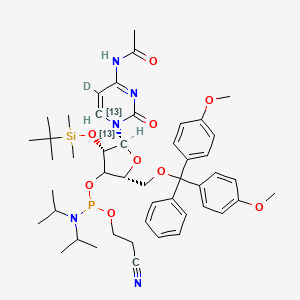

![tert-butyl 2-[(9S)-7-(4-chlorophenyl)-4-(hydroxymethyl)-5,13-dimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetate](/img/structure/B12375107.png)


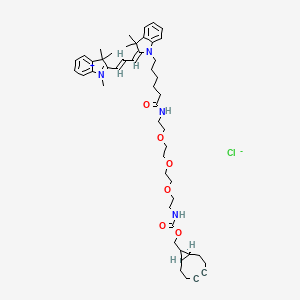
![5,6,7,8-tetradeuterio-1-methyl-9H-pyrido[3,4-b]indole](/img/structure/B12375128.png)
![6-(2-Aminoethyl)-3-oxa-13-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(17),2(7),5,8-tetraen-4-one;hydrochloride](/img/structure/B12375129.png)
![[1-(2,3,4,5,6-pentafluorophenyl)sulfonylpiperidin-4-yl] N-[[4-[(2-aminophenyl)carbamoyl]phenyl]methyl]carbamate](/img/structure/B12375130.png)
![2-[2-[2-[6-[(2E)-3,3-dimethyl-2-[(2E,4Z)-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]hexanoylamino]ethoxy]ethoxycarbonylamino]ethyl 2,3-di(octadecanoyloxy)propyl phosphate](/img/structure/B12375133.png)
